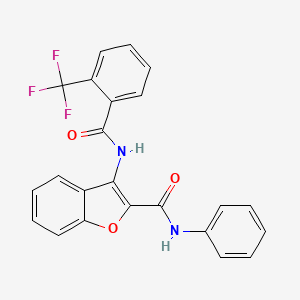
N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C23H15F3N2O3. It’s a type of benzofuran compound , which are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran compounds has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis
The average mass of “N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide” is 424.379 Da. Other specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Antimicrobial Properties
Research by Idrees et al. (2019) demonstrated the synthesis of benzofuran derivatives, showing significant in vitro antibacterial activity against pathogenic microorganisms, including gram-negative strains (E. coli, P. vulgaris, S. typhi) and gram-positive bacterial strain (S. aureus), which could indicate potential applications in developing new antimicrobial agents. Their findings highlight the structural importance of the benzofuran ring for antimicrobial efficacy Idrees, M., Kola, S., & Siddiqui, N. (2019). Rasayan Journal of Chemistry.
Neuroprotective and Antioxidant Effects
Cho et al. (2015) synthesized novel benzofuran derivatives, including the N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, evaluating their neuroprotective and antioxidant activities. These compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, suggesting potential applications in treating neurodegenerative diseases Cho, J., Park, C.-H., Lee, Y., Kim, S., Bose, S., Choi, M., Kumar, A. S., Jung, J.-K., & Lee, H. (2015). Biomolecules & Therapeutics.
Sigma Receptor Selectivity
Marriott et al. (2012) explored the synthesis of benzofuran-2-carboxamide ligands, including variants of N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, for their selectivity towards sigma receptors. The study identified ligands with high affinity for sigma-1 receptors, indicating potential for developing selective sigma receptor modulators Marriott, K., Morrison, A. Z., Moore, M. J., Olubajo, O., & Stewart, L. E. (2012). Bioorganic & Medicinal Chemistry.
Anticancer Activity and NF-κB Inhibition
Choi et al. (2015) synthesized benzofuran and dihydrobenzofuran carboxamide derivatives, showing potent cytotoxic activities against several human cancer cell lines and inhibiting NF-κB activity, a factor in cancer cell survival and proliferation. This suggests the compound's potential as a novel scaffold for anticancer agents Choi, M., Jo, H., Park, H., Kumar, A. S., Lee, J., Yun, J., Kim, Y., Han, S., Jung, J.-K., Cho, J., Lee, K., Kwak, J.-H., & Lee, H. (2015). Bioorganic & Medicinal Chemistry Letters.
Orientations Futures
Benzofuran compounds, including “N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Propriétés
IUPAC Name |
N-phenyl-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O3/c24-23(25,26)17-12-6-4-10-15(17)21(29)28-19-16-11-5-7-13-18(16)31-20(19)22(30)27-14-8-2-1-3-9-14/h1-13H,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFATQRNYMRSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2744758.png)
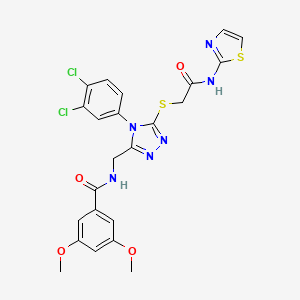
![N-(4-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2744760.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744762.png)
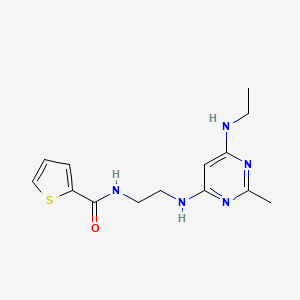
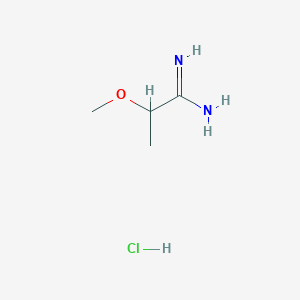
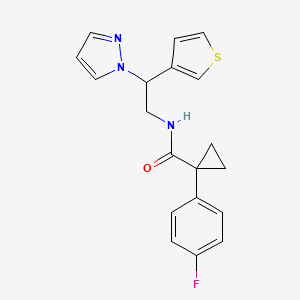
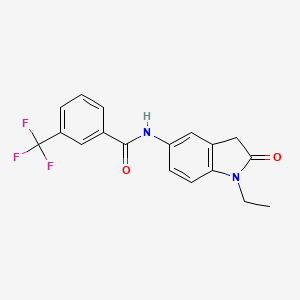
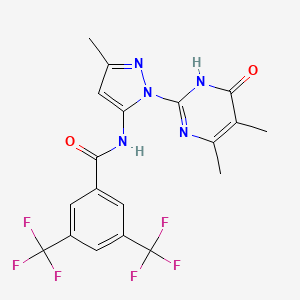
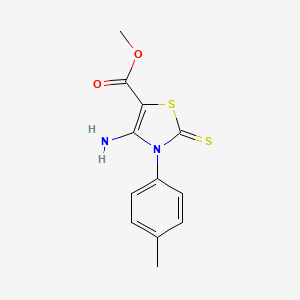
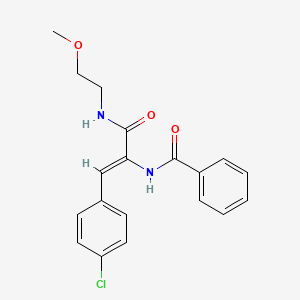
![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2744777.png)
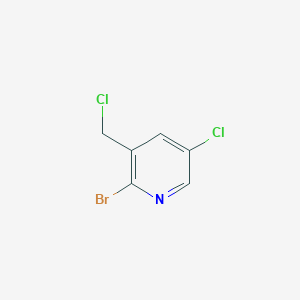
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)